N-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-2-pyrazinecarboxamide
Description
This compound features a pyrazinecarboxamide core linked via a 2-oxoethyl spacer to a piperazine ring substituted with an (E)-3-phenylpropenyl group. The piperazine and pyrazine moieties contribute to its polar character, while the phenylpropenyl group adds lipophilicity, balancing solubility and membrane permeability .
Synthetic routes for analogous compounds (e.g., piperazine-linked pyrazinecarboxamides) typically involve coupling reactions between activated carboxylic acid derivatives (e.g., 4-[6-(acetylamino)pyridin-3-yl]benzoic acid) and substituted piperazines under reflux conditions, followed by purification via recrystallization .
Properties
Molecular Formula |
C20H23N5O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H23N5O2/c26-19(16-23-20(27)18-15-21-8-9-22-18)25-13-11-24(12-14-25)10-4-7-17-5-2-1-3-6-17/h1-9,15H,10-14,16H2,(H,23,27)/b7-4+ |
InChI Key |
VSDONRPNQXETHM-QPJJXVBHSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CNC(=O)C3=NC=CN=C3 |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Phenylprop-2-en-1-yl Group: The phenylprop-2-en-1-yl group is introduced via a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.
Coupling with Pyrazine-2-carboxamide: The final step involves coupling the piperazine intermediate with pyrazine-2-carboxamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-yl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the carbonyl group in the pyrazine ring, converting it to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically use alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various alkylated or arylated derivatives of the piperazine ring.
Scientific Research Applications
N-(2-oxo-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethyl)pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-oxo-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an antagonist or agonist at certain receptors, modulating their activity. The pathways involved often include signal transduction mechanisms that affect cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among related compounds include:
- Heterocyclic core : Pyrazine (target compound) vs. pyrimidine (e.g., ) or thiazole (e.g., ).
- Piperazine substituents : (E)-3-phenylpropenyl (target) vs. aryl carbonyl (e.g., 3,4-difluorobenzoyl in ) or heteroaryl groups (e.g., pyridinyl in ).
- Spacer modifications : 2-oxoethyl (target) vs. hydrazinyl-2-oxoethyl () or chromene-based linkers ().
Table 1: Physicochemical and Structural Comparison
*Estimated based on analogous compounds.
Physicochemical Properties
- Solubility : The target compound’s logP is likely higher than derivatives with polar substituents (e.g., 8c in , logP ~2.5) due to its hydrophobic propenyl group.
- Thermal Stability : Melting points for piperazine-carboxamide analogues range from 190–266°C, influenced by crystallinity and hydrogen bonding (e.g., 8d in melts at 207–209°C due to methoxybenzoyl packing) .
Biological Activity
N-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-2-pyrazinecarboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a piperazine moiety and a pyrazinecarboxamide core, suggests diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's IUPAC name is 1,1-dioxo-2-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-1,2-benzothiazol-3-one. The chemical formula is C22H23N3O4S. The structure can be analyzed for its functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O4S |
| IUPAC Name | 1,1-dioxo-2-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-1,2-benzothiazol-3-one |
| Molecular Weight | 423.50 g/mol |
Anticancer Activity
Research indicates that derivatives of compounds similar to this compound exhibit notable anticancer properties. For instance, studies have shown that certain benzoxazepine derivatives demonstrate cytotoxicity against various cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) . The mechanism often involves the inhibition of key enzymes responsible for cell proliferation and survival.
Case Study:
In a study evaluating the effects of synthesized benzoxazepine derivatives on cancer cell lines, it was found that these compounds significantly inhibited the proliferation of solid tumor cells and modulated cytokine release (IL-6 and TNF-α), suggesting their potential as chemotherapeutic agents .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. In vitro tests have demonstrated limited but significant activity against specific bacterial strains. The antimicrobial efficacy was measured using disk diffusion methods, comparing the zones of inhibition against standard antibiotics .
Table: Antimicrobial Activity Overview
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| N-(2-oxo...) | E. coli | 15 |
| N-(2-oxo...) | S. aureus | 12 |
| Control (Tetracycline) | E. coli | 25 |
| Control (Tetracycline) | S. aureus | 20 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through its effects on pro-inflammatory cytokines. The ability to modulate cytokine release indicates its role in inflammatory pathways, potentially making it a candidate for treating inflammatory diseases .
The biological activity of N-(2-oxo...) may be attributed to its interaction with specific molecular targets within cells. It is hypothesized that the compound can inhibit enzymes involved in critical signaling pathways related to cancer and inflammation. For example, inhibition of phospholipase D (PLD) has been linked to decreased cancer cell invasion and increased apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
